Welcome to the BenchChem Online Store!
molecular formula C13H9F2NO3 B8295053 3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

Cat. No. B8295053
M. Wt: 265.21 g/mol
InChI Key: MXXJUUMBABMIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07122562B2

Procedure details

12.68 g (47.8 mmol) 2-fluoro-1-(3-fluoro-benzyloxy)-4-nitro-benzene is dissolved in 150 ml ethyl acetate. 1.27 g platinum 5% on charcoal is added and the mixture is hydrogenated at RT and normal pressure for 6 hours. The catalyst is filtered off and the solution evaporated to yield 11.03 g (98%) of a dark brown liquid. MS: m/e=235.1 (M+).
Quantity
12.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1>C(OCC)(=O)C.[Pt]>[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1

Inputs

Step One
Name
Quantity
12.68 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])OCC1=CC(=CC=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.27 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at RT
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solution evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OCC1=CC(=CC=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.03 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.